2,6-Dichloropurine

Overview

Description

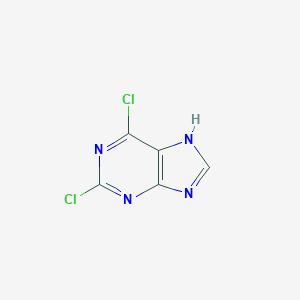

2,6-Dichloropurine is a halogenated purine derivative with the molecular formula C5H2Cl2N4 and a molecular weight of 189.00 g/mol . It is a white to pale yellow powder with a melting point of 185-195°C . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents .

Mechanism of Action

Target of Action

The primary target of 2,6-Dichloropurine is Cyclin-Dependent Kinase 9 (CDK9) . CDK9 is a member of the CDK family which dimerises with cyclin T to form positive transcription elongation factor b (p-TEFb), an elongation factor during RNA transcription . CDK9 conducts its function by phosphorylating the C-terminal domain (CTD) subunit of RNA polymerase II .

Mode of Action

This compound interacts with its target, CDK9, by inhibiting its activity . This inhibition disrupts the normal function of CDK9, leading to changes in the transcription process

Biochemical Pathways

The inhibition of CDK9 by this compound affects the RNA transcription pathway . By inhibiting CDK9, the phosphorylation of the CTD subunit of RNA polymerase II is disrupted, which can lead to changes in gene expression . This can have downstream effects on various cellular processes, potentially leading to cell death in cancer cells .

Result of Action

The inhibition of CDK9 by this compound can lead to changes in gene expression, potentially causing cell death in cancer cells . This makes this compound a potential candidate for use in cancer therapy .

Biochemical Analysis

Biochemical Properties

2,6-Dichloropurine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is used as a reagent in the design of AB680, an effective and selective inhibitor of CD73 . The nature of these interactions is complex and involves various biochemical processes.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to exhibit cytotoxic activity against several human tumor cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanisms, however, are complex and depend on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloropurine can be synthesized through several methods:

Chlorination of 2-amino-6-chloropurine: This method involves chlorinating 2-amino-6-chloropurine with a chlorine source in the presence of a diazotizing agent.

Chlorination of hypoxanthine or N-oxide of 6-chloropurine: This method uses phosphorus oxychloride as the chlorinating agent.

Cyclization of 2,4-dichloro-5,6-diaminopyrimidine: This method involves cyclizing 2,4-dichloro-5,6-diaminopyrimidine.

Industrial Production Methods

In industrial settings, this compound is often produced by chlorinating 2-amino-6-chloropurine in the presence of concentrated hydrochloric acid and sodium nitrite . The reaction mixture is then extracted with ethyl acetate, and the crude product is recrystallized from methanol to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloropurine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Cross-Coupling Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions with arylboronic acids in water-acetonitrile.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include ammonia, amines, and thiols.

Cross-Coupling: Reagents include arylboronic acids and palladium catalysts.

Major Products

Substitution Products: Depending on the nucleophile, products can include 2-amino-6-chloropurine, 2-thio-6-chloropurine, and other derivatives.

Cross-Coupling Products: These reactions yield various aryl-substituted purines.

Scientific Research Applications

2,6-Dichloropurine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

Biology: It serves as a precursor for nucleoside analogues, which are used in studying DNA and RNA functions.

Medicine: It is an intermediate in the synthesis of antiviral and anticancer drugs.

Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

2-Chloroadenine: Similar in structure but with only one chlorine atom.

6-Chloropurine: Contains a chlorine atom at the 6-position but not at the 2-position.

2-Amino-6-chloropurine: Contains an amino group at the 2-position instead of a chlorine atom.

Uniqueness

2,6-Dichloropurine is unique due to the presence of two chlorine atoms at the 2- and 6-positions, which significantly alters its reactivity and biological activity compared to its mono-chlorinated counterparts . This dual chlorination allows for more diverse chemical modifications and applications in drug synthesis .

Biological Activity

2,6-Dichloropurine is a synthetic purine derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Synthesis of this compound

The synthesis of this compound typically involves chlorination processes. One method includes chlorinating 2-amino-6-chloropurine in the presence of a diazotizing agent, yielding a product with a significant reaction yield of approximately 70.6% . This compound serves as a crucial intermediate for synthesizing various biologically active derivatives.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies, demonstrating its potential as an antitumor agent and immunomodulator.

Antitumor Activity

A series of studies have investigated the cytotoxic effects of this compound derivatives on various cancer cell lines. For instance, derivatives synthesized from this compound exhibited varied cytotoxicity against human cancer cell lines such as H1975, HL-60, HCT116, and HeLa. The IC50 values for these compounds ranged significantly, indicating differential sensitivities among the cell lines tested. Notably, HL-60 cells displayed resistance with IC50 values exceeding 20 µM, while other lines showed more sensitivity with IC50 values below 12.9 µM .

Table 1: Cytotoxicity of this compound Derivatives

| Cell Line | IC50 (µM) | Sensitivity Level |

|---|---|---|

| H1975 | <12.9 | Sensitive |

| HCT116 | <12.9 | Sensitive |

| HeLa | Variable | Moderate |

| HL-60 | >20 | Resistant |

Immunomodulatory Effects

Recent studies have highlighted the role of this compound in enhancing immune responses. A new series of TLR7-selective agonists derived from this compound demonstrated potent activity in stimulating proinflammatory cytokine secretion in mouse macrophages. Specifically, one derivative showed an EC50 value of 17.53 nM for hTLR7 activation and significantly enhanced antibody responses against influenza A virus in vivo . This suggests potential applications in vaccine development and immune therapy.

Case Studies and Research Findings

- Cytotoxicity Studies : In a study evaluating the cytotoxic effects on various cancer cell lines, specific structural features of the compounds were correlated with their activity. The presence of hydrophobic regions and hydrogen bond donors was linked to enhanced cytotoxicity against certain cell types .

- Immunological Applications : Another study focused on the immunomodulatory properties of derivatives synthesized from this compound. These compounds not only activated TLR7 but also improved vaccine efficacy by elevating IgG and IgA levels in response to viral infections .

- Antitumor Mechanism Exploration : Research has also delved into the mechanisms by which derivatives inhibit tumor growth. For instance, one derivative was shown to interfere with Aurora kinases, essential for cell cycle regulation in cancer cells .

Properties

IUPAC Name |

2,6-dichloro-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFWVOLULURGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202922 | |

| Record name | 2,6-Dichloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5451-40-1 | |

| Record name | 2,6-Dichloropurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5451-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloropurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloropurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichloropurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-1H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.